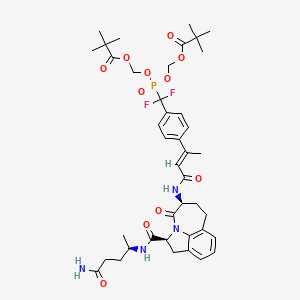
Peptidomimetic analog 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptidomimetic analog 3 is a synthetic compound designed to mimic the structure and function of natural peptides. Peptidomimetics are small protein-like chains that have been modified to enhance their stability and biological activity. These compounds are used in medicinal chemistry to develop drugs that can interact with biological targets such as enzymes and receptors more effectively than natural peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptidomimetic analog 3 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes the following steps:
Coupling: The first amino acid is attached to the solid support through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive site.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide chain is cleaved from the solid support.
Common reagents used in SPPS include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Peptidomimetic analog 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Peptidomimetic analog 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying peptide interactions and developing new synthetic methodologies.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptidomimetic analog 3 involves its ability to mimic the structure and function of natural peptides. It can bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in cancer research, this compound may inhibit protein-protein interactions that are crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Peptidomimetic analog 3 can be compared with other similar compounds, such as:
Peptoid analogs: These compounds have a similar structure but differ in the backbone composition, often leading to enhanced stability and bioavailability.
Beta-peptides: These analogs contain beta-amino acids, which provide increased resistance to enzymatic degradation.
Stapled peptides: These are peptides that have been chemically modified to form a stable helical structure, improving their binding affinity and specificity.
This compound is unique in its specific modifications, which confer distinct advantages in terms of stability, bioavailability, and target specificity.
Properties
Molecular Formula |
C41H53F2N4O11P |
|---|---|
Molecular Weight |
846.8 g/mol |
IUPAC Name |
[[[4-[(E)-4-[[(2S,11S)-2-[[(2R)-5-amino-5-oxopentan-2-yl]carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H53F2N4O11P/c1-24(26-13-16-29(17-14-26)41(42,43)59(54,57-22-55-37(52)39(3,4)5)58-23-56-38(53)40(6,7)8)20-33(49)46-30-18-15-27-10-9-11-28-21-31(47(34(27)28)36(30)51)35(50)45-25(2)12-19-32(44)48/h9-11,13-14,16-17,20,25,30-31H,12,15,18-19,21-23H2,1-8H3,(H2,44,48)(H,45,50)(H,46,49)/b24-20+/t25-,30+,31+/m1/s1 |
InChI Key |
FPJJYMKTWVMUCU-GCFVZNOFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N)NC(=O)[C@@H]1CC2=CC=CC3=C2N1C(=O)[C@H](CC3)NC(=O)/C=C(\C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(CCC(=O)N)NC(=O)C1CC2=CC=CC3=C2N1C(=O)C(CC3)NC(=O)C=C(C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















